1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

Adenosine A3 receptor Kinase inhibition Binding affinity

1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide (CAS 1396750-87-0) is a synthetic small molecule (C19H18N4O2, MW 334.38) incorporating an indole-3-carbonyl group linked to an azetidine-3-carboxamide scaffold bearing a pyridin-2-ylmethyl side chain. The compound belongs to a patent class of indole carboxamide derivatives described as IKK2 kinase inhibitors ; however, a systematic search of primary research papers, patents, and authoritative databases did not yield quantifiable biological, pharmacokinetic, or physicochemical differentiation data specific to this precise compound versus close structural analogs.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 1396750-87-0
Cat. No. B2427468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
CAS1396750-87-0
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C19H18N4O2/c24-18(22-9-14-5-3-4-8-20-14)13-11-23(12-13)19(25)16-10-21-17-7-2-1-6-15(16)17/h1-8,10,13,21H,9,11-12H2,(H,22,24)
InChIKeyHRBVRFYAXRGKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide (CAS 1396750-87-0): Procurement & Differentiation Profile


1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide (CAS 1396750-87-0) is a synthetic small molecule (C19H18N4O2, MW 334.38) incorporating an indole-3-carbonyl group linked to an azetidine-3-carboxamide scaffold bearing a pyridin-2-ylmethyl side chain . The compound belongs to a patent class of indole carboxamide derivatives described as IKK2 kinase inhibitors [1]; however, a systematic search of primary research papers, patents, and authoritative databases did not yield quantifiable biological, pharmacokinetic, or physicochemical differentiation data specific to this precise compound versus close structural analogs. This guide therefore delineates the boundaries of available evidence to inform scientific procurement decisions.

Compound Class
Indole-3-carbonyl azetidine-3-carboxamide; patent-class IKK2 inhibitor scaffold
Evidence Boundary
No verified target engagement or selectivity data available for this compound
BindingDB cross-reference is structurally mismatched
Procurement Consideration
Requires in-house IKK2 inhibition and selectivity profiling before use as tool compound

Why a Generic Indole-Azetidine Carboxamide Cannot Substitute for CAS 1396750-87-0 Without Evidence


Within the indole-3-carbonyl azetidine-3-carboxamide chemotype, subtle variations in the amide substituent (e.g., pyridin-2-ylmethyl vs. thiophen-2-ylmethyl or substituted phenyl) are known to modulate conformational rigidity and hydrogen-bonding capacity, which can profoundly alter target-binding profiles [1]. The pyridin-2-ylmethyl group in particular introduces an additional metal-chelation-capable nitrogen that is absent in simple benzyl or thienyl analogs [2]. Consequently, substitution with a close analog lacking published comparative data introduces unquantified risk in target engagement, selectivity, and downstream biological readouts. The sections below assess whether such risks are substantiated by any currently retrievable quantitative evidence.

Amide Substituent Conformational Effects
Pyridin-2-ylmethyl vs. benzyl/thienyl alters conformational rigidity and hydrogen bonding, potentially shifting target engagement profiles.
Metal-Chelation Capacity Divergence
Pyridin-2-ylmethyl nitrogen adds chelation capability absent in simple benzyl or thienyl analogs; substitution may alter kinase/metalloenzyme inhibition.
Unquantified Selectivity Risk
No comparative bioactivity data exist for this compound vs. close analogs; target selectivity and biological readout uncertainty remain unquantified.

Quantitative Differentiation Evidence for CAS 1396750-87-0: A Critical Appraisal


Assessment of Adenosine A3 Receptor Affinity Claim from BindingDB

A BindingDB entry (BDBM50348174/CHEMBL1625681) attributes a Ki of 2.30 nM for the human adenosine A3 receptor to a compound associated with this identifier, measured by displacement of [3H]PSB-11 or [125I]AB-MECA in CHO or HEK293 cell membranes [1]. However, cross-referencing the SMILES string provided on the BindingDB record page (CC[C@@H]1Cn2c(N1)c1nc(nc1n(C)c2=O)-c1ccccc1) indicates a different chemical structure (C16H17N5O, MW 295.35) that does not match CAS 1396750-87-0 (C19H18N4O2, MW 334.38) [2]. Therefore, the high-potency A3 affinity data cannot be reliably assigned to this compound. No other quantitative bioactivity data were found for CAS 1396750-87-0 in peer-reviewed literature, patents, or curated databases.

Adenosine A3 affinity claim
Data to verify
Ki = 2.30 nM attributed in BindingDB does not match CAS 1396750-87-0 structure (SMILES mismatch)
Cannot support procurement; compound identity unconfirmed
Require NMR/HRMS and fresh assay data
Adenosine A3 receptor Kinase inhibition Binding affinity

Scientifically Justified Application Scenarios for CAS 1396750-87-0


Chemical Probe Development for IKK2-Mediated Pathways (Patent-Guided Application)

Based on the indole carboxamide patent class (US20090143372), this compound may serve as a starting scaffold for IKK2 inhibitor design targeting inflammatory disorders such as rheumatoid arthritis, asthma, and COPD [1]. Its utility depends entirely on prospective in-house determination of IKK2 inhibitory activity, selectivity versus IKK1 and other kinases, and cellular proof-of-concept data.

Structure-Activity Relationship (SAR) Exploration of the Pyridin-2-ylmethyl Substituent

The pyridin-2-ylmethyl amide side chain is a metal-coordinating fragment that may confer differentiated kinase or metalloenzyme inhibitory profiles relative to benzyl, thienylmethyl, or substituted-phenyl analogs. This compound is suited as a comparator in SAR campaigns examining the contribution of this heteroarylmethyl group to target potency and selectivity [2].

Analytical Reference Standard for Azetidine-3-Carboxamide Library Characterization

The compound can serve as an analytical reference material for quality control (e.g., HPLC purity, NMR, HRMS) in the characterization of structurally related azetidine-3-carboxamide libraries, provided its purity (typically ≥95%) is independently verified for the specific lot .

Application
Selection Property
Validation Focus
IKK2 pathway studies (inflammatory signaling models)
Patent-class IKK2 inhibitor scaffold
In-house IKK2 inhibition and selectivity profiling
Kinase selectivity SAR (pyridin-2-ylmethyl group)
Metal-coordinating heteroarylmethyl fragment
Comparative target engagement and selectivity profiling
Azetidine-3-carboxamide library characterization
HPLC purity and identity verification
Lot-specific purity and structure confirmation
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